molecular formula C34H32N4O2S2 B569872 6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine CAS No. 1800608-95-0

6-[4-[2-(2-Benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine

Cat. No. B569872
CAS RN: 1800608-95-0
M. Wt: 592.776
InChI Key: JFSABCRSSHMNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

A novel synthetic method has been developed to access benzo[b][1,4]oxazepines, a rare class of benzoxazepine derivatives. This method involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol can be used to prepare a series of benzo[b][1,4]oxazepine derivatives .


Molecular Structure Analysis

The molecular formula of the compound is C21H25N3O3S . The structure of the compound includes a piperazine unit, a benzo[b][1,4]benzothiazepin-6-yl group, and an ethoxy group .


Chemical Reactions Analysis

The synthesis of this compound involves the reaction of 2-aminophenols with alkynones. Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7- endo-dig cyclization .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 399.5 g/mol . It has a computed XLogP3-AA value of 1.8, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It also has 6 rotatable bonds, indicating a certain degree of molecular flexibility .

Scientific Research Applications

Genotoxic Impurity Assessment

Background: Genotoxic impurities (GTIs) are substances that can cause genetic mutations, chromosomal breaks, and rearrangements. Regulatory agencies like the European Medicines Agency (EMA) and the United States Food and Drug Administration (US FDA) have set thresholds of toxicological concern (TTC) for GTIs in pharmaceutical products .

Application: “Quetiapine EP Impurity W” has been studied for its potential genotoxicity. Researchers have developed an analytical method using high-performance thin-layer chromatography (HPTLC) to detect and quantify the genotoxic impurity 2-chloroaniline in quetiapine fumarate. This method is specific, sensitive, and selective, making it suitable for monitoring and estimating 2-chloroaniline levels in quetiapine fumarate .

LC System Analysis

Background: Liquid chromatography (LC) systems play a crucial role in pharmaceutical analysis. Researchers have explored the USP quetiapine fumarate impurity method across different LC systems .

Application: Understanding the behavior of “Quetiapine EP Impurity W” in various LC systems can aid in quality control and method development for drug formulations.

Medicinal Chemistry and Drug Design

Background: Benzodiazepines (BZDs) are a class of compounds with diverse pharmacological activities. Their discovery often involves serendipity and empirical approaches .

Application: Exploring the chemical structure of “Quetiapine EP Impurity W” and its derivatives can contribute to drug design and optimization. Researchers investigate BZD-related compounds for their potential therapeutic uses, adverse effects, and interactions.

Multimodal Literature Analysis

Background: Scientific literature contains diverse elements, including text, tables, charts, and molecular structures. Large Language Models (LLMs) like Uni-SMART aim to understand and analyze multimodal content in scholarly articles .

Application: Uni-SMART can enhance literature analysis by considering both textual and visual information. Researchers can use it to explore patents, detect infringement, and gain nuanced insights from charts and figures.

Pharmacophore-Based Drug Design

Background: Pharmacophores guide drug design by identifying essential features for binding to biological targets.

Application: Creating pharmacophore models based on “Quetiapine EP Impurity W” can aid in virtual screening and identifying potential drug candidates.

Miniyar, P. B., et al. (2019). Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin-Layer Chromatography. Journal of Planar Chromatography, 32(4), 317–321. Read more Waters Corporation. (n.d.). Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems. Read more Uni-SMART. (n.d.). Universal Science Multimodal Analysis and Research Transformer. Explore Uni-SMART Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. In Medicinal Chemistry (pp. 317–321). Read more

Mechanism of Action

Target of Action

Quetiapine EP Impurity W, also known as UNII-6A7XK31L4X, is an atypical antipsychotic agent . The primary targets of this compound are dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior .

Mode of Action

By blocking these receptors, it can alter the balance of neurotransmitters in the brain, which can help to alleviate symptoms of certain mental health disorders .

Biochemical Pathways

Quetiapine EP Impurity W affects several biochemical pathways due to its antagonistic activity on D2 and 5HT2A receptors . This can lead to changes in the levels of various neurotransmitters in the brain, including dopamine and serotonin . The downstream effects of these changes can include reduced symptoms of psychosis and improved mood .

Pharmacokinetics

Quetiapine EP Impurity W is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration ranging from 1 to 2 hours . The absolute bioavailability is unknown, but the relative bioavailability from orally administered tablets compared with a solution is nearly complete . The drug is approximately 83% bound to plasma proteins . The primary route of elimination is through hepatic metabolism .

Result of Action

The molecular and cellular effects of Quetiapine EP Impurity W’s action are complex and involve changes in neurotransmitter levels and receptor activity . These changes can lead to improvements in symptoms of mental health disorders such as schizophrenia, bipolar disorder, and major depressive disorder .

Action Environment

The action, efficacy, and stability of Quetiapine EP Impurity W can be influenced by various environmental factors. For instance, the compound should be stored at ambient temperature for optimal stability . Additionally, the compound’s action can be affected by the individual’s metabolic rate, the presence of other medications, and individual genetic factors that can influence drug metabolism .

properties

IUPAC Name

6-[4-[2-(2-benzo[b][1,4]benzothiazepin-6-yloxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N4O2S2/c1-5-13-29-25(9-1)33(35-27-11-3-7-15-31(27)41-29)38-19-17-37(18-20-38)21-22-39-23-24-40-34-26-10-2-6-14-30(26)42-32-16-8-4-12-28(32)36-34/h1-16H,17-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSABCRSSHMNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCOC2=NC3=CC=CC=C3SC4=CC=CC=C42)C5=NC6=CC=CC=C6SC7=CC=CC=C75
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine

CAS RN

1800608-95-0
Record name o-Dibenzo(b,f)(1,4)thiazepinyl quetiapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800608950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DIBENZO(B,F)(1,4)THIAZEPINYL QUETIAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A7XK31L4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.